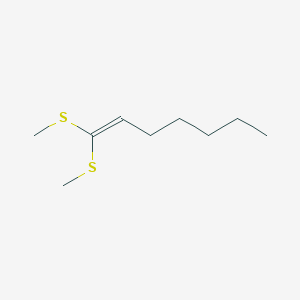
1-Heptene, 1,1-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C9H18S2 It is a derivative of 1-heptene, where two methylthio groups are attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptene, 1,1-bis(methylthio)- typically involves the reaction of 1-heptene with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-Heptene, 1,1-bis(methylthio)- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Heptene, 1,1-bis(methylthio)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Heptene, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methylthio groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
1-Heptene: A simple alkene with a similar carbon backbone but without the methylthio groups.
Heptane, 1-(methylthio)-: A related compound with a single methylthio group.
Uniqueness
1-Heptene, 1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
56772-88-4 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)hept-1-ene |
InChI |
InChI=1S/C9H18S2/c1-4-5-6-7-8-9(10-2)11-3/h8H,4-7H2,1-3H3 |
InChI Key |
LYIHDOXKLXPWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















